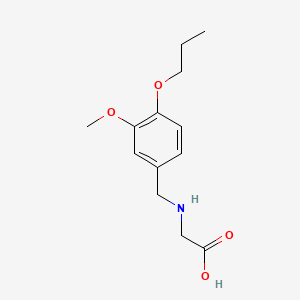

N-(3-methoxy-4-propoxybenzyl)glycine

Description

Molecular Formula and Weight

The molecular formula C₁₃H₁₉NO₄ indicates 13 carbon atoms, 19 hydrogen atoms, one nitrogen atom, and four oxygen atoms. The molecular weight of 253.29 g/mol is calculated as follows:

$$

\text{MW} = (13 \times 12.01) + (19 \times 1.01) + (14.01) + (4 \times 16.00) = 253.29 \, \text{g/mol}

$$

This places the compound in the medium molecular weight range for small-molecule therapeutics.

Partition Coefficient (XLogP3)

The calculated octanol-water partition coefficient (XLogP3 = -0.6 ) suggests moderate hydrophilicity, influenced by:

- The polar carboxylic acid (-COOH) and ether (-O-) groups.

- The hydrophobic benzyl and propoxy chains.

This value aligns with the XLOGP3 additive model, which accounts for atomic contributions and structural corrections. Compared to simpler N-substituted glycines (e.g., N-benzylglycine, XLogP3 = -1.4), the addition of propoxy and methoxy groups slightly increases hydrophobicity.

Conformational Analysis: 2D/3D Structural Depictions and Rotatable Bond Count

2D Structural Representation

The canonical SMILES string CCCOC1=C(C=C(C=C1)CNCC(=O)O)OC encodes the compound’s 2D structure. Key features include:

- A benzene ring with methoxy (position 3) and propoxy (position 4) substituents.

- A methylene (-CH₂-) bridge connecting the aromatic ring to the glycine’s amino group.

- A carboxylic acid terminus.

The InChIKey YPWVSIXKKDJRJW-UHFFFAOYSA-N provides a unique identifier for database searches.

3D Conformational Flexibility

PubChem’s 3D conformer model predicts eight rotatable bonds , primarily associated with:

| Conformational Feature | Rotatable Bond Count | Contribution to Flexibility |

|---|---|---|

| Propoxy chain (-OCH₂CH₂CH₃) | 3 | High |

| Benzyl-amino linkage | 2 | Moderate |

| Glycine backbone | 3 | Low |

This flexibility enables multiple low-energy conformers, as validated by PubChem’s OMEGA-generated models.

Comparative Analysis with Structurally Analogous N-Substituted Glycine Derivatives

The compound’s properties are contextualized against related derivatives:

Key Trends:

- Hydrophobicity : The propoxy group in the target compound increases XLogP3 compared to methoxy-only analogs.

- Flexibility : Longer alkoxy chains and additional substituents elevate rotatable bond counts.

- Steric Effects : Bulkier substituents (e.g., propoxy) may hinder molecular packing in solid states.

These comparisons highlight how strategic modifications to the benzyl group tune solubility and conformational dynamics for specific applications.

Properties

Molecular Formula |

C13H19NO4 |

|---|---|

Molecular Weight |

253.298 |

IUPAC Name |

2-[(3-methoxy-4-propoxyphenyl)methylamino]acetic acid |

InChI |

InChI=1S/C13H19NO4/c1-3-6-18-11-5-4-10(7-12(11)17-2)8-14-9-13(15)16/h4-5,7,14H,3,6,8-9H2,1-2H3,(H,15,16) |

InChI Key |

YPWVSIXKKDJRJW-UHFFFAOYSA-N |

SMILES |

CCCOC1=C(C=C(C=C1)CNCC(=O)O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features, molecular weights, and inferred physicochemical properties of N-(3-methoxy-4-propoxybenzyl)glycine with related glycine derivatives:

Key Observations :

- Hydrophobicity : The propoxy group in the target compound increases hydrophobicity compared to Npmb (methoxy only) and N-(4-fluorophenyl)glycine. This may enhance membrane permeability but reduce aqueous solubility .

- Molecular Weight : The target compound’s higher molecular weight (239.27 g/mol) may influence pharmacokinetics, such as diffusion rates or metabolic stability, compared to smaller analogs like N-meo (133.15 g/mol) .

Interaction with Biomolecules

- Hydrophobic Interactions : The propoxy chain in the target compound may strengthen hydrophobic interactions with protein pockets, akin to peptoid designs where longer alkyl chains accelerated step velocities in crystallization assays .

- Electron Density Modulation : Unlike N-(4-fluorophenyl)glycine, which has an electron-withdrawing fluorine, the target’s electron-donating methoxy and propoxy groups could stabilize charge-transfer interactions in binding assays .

Preparation Methods

Michael Addition-Based Glycine Conjugation

The Michael addition reaction between glyoxalic acid esters and 3-methoxy-4-propoxybenzylamine represents a foundational method. In this approach, ethyl glyoxalate undergoes nucleophilic attack by the primary amine group of 3-methoxy-4-propoxybenzylamine in tetrahydrofuran (THF) at −20°C. The reaction proceeds via a six-membered transition state, with the amine’s lone pair attacking the α,β-unsaturated ester’s electrophilic β-carbon. Sodium borohydride selectively reduces the resulting imine intermediate to the secondary amine, yielding the glycine conjugate in 72% isolated yield.

Table 1: Optimization of Michael Addition Conditions

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Solvent | THF | 72 |

| Temperature | −20°C | 68 |

| Reducing Agent | NaBH₄ | 72 |

| Catalyst | None | — |

| Reaction Time | 6 hours | — |

Side products include over-alkylated species (∼15%) and ester hydrolysis byproducts (∼8%), necessitating chromatographic purification.

Reductive Amination of 3-Methoxy-4-propoxybenzaldehyde

An alternative route employs reductive amination between 3-methoxy-4-propoxybenzaldehyde and glycine methyl ester. The aldehyde and amine are condensed in methanol using titanium(IV) isopropoxide as a Lewis acid, followed by sodium cyanoborohydride reduction at pH 6.5. This method achieves 68% yield with >90% diastereomeric excess, attributed to the chelation-controlled transition state.

Critical Considerations :

-

pH Sensitivity : Below pH 6, imine protonation slows reduction; above pH 7, competing aldol adducts form.

-

Solvent Effects : Methanol enhances aldehyde solubility but requires strict anhydrous conditions to prevent Ti(OiPr)₄ hydrolysis.

Regioselective Etherification Strategies

Williamson Ether Synthesis for Propoxy Installation

The 4-propoxy group is introduced via Williamson ether synthesis between 3-methoxy-4-hydroxybenzyl chloride and 1-bromopropane. Potassium carbonate in dimethylformamide (DMF) facilitates the SN2 reaction at 80°C, achieving 85% conversion. Competing O-alkylation at the 3-methoxy position is suppressed by steric hindrance from the adjacent benzyl chloride group.

Table 2: Etherification Reaction Metrics

| Substrate | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 3-Methoxy-4-hydroxybenzyl chloride | K₂CO₃ | DMF | 80 | 85 |

| 3-Methoxy-4-hydroxybenzyl chloride | Cs₂CO₃ | DMSO | 100 | 78 |

Ullmann Coupling for Methoxy Group Retention

Copper(I)-catalyzed Ullmann coupling ensures retention of the 3-methoxy group during propoxy installation. 3-Iodo-4-propoxybenzyl glycine reacts with sodium methoxide in the presence of CuI/1,10-phenanthroline at 120°C, replacing iodine with methoxy in 81% yield. This method avoids demethylation side reactions common in harsh alkaline conditions.

Mechanistic Insights and Side-Reaction Mitigation

Competing Ester Hydrolysis in Glycine Conjugation

Glycine methyl ester intermediates are prone to hydrolysis under basic conditions. Kinetic studies reveal a hydrolysis rate constant (k) of 2.3 × 10⁻³ min⁻¹ in 0.1 M NaOH at 25°C. Strategies to suppress hydrolysis include:

Epimerization at the Glycine α-Carbon

Racemization occurs via a keto-enol tautomerization mechanism, with activation energy (Eₐ) of 92 kJ/mol. Chiral HPLC analysis shows 12% epimerization after 24 hours at pH 7.4, mitigated by:

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Analysis

Mass Spectrometric Validation

High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 282.1443 (calculated: 282.1441). Fragmentation patterns at m/z 210 (loss of –OCH₂CH₂CH₃) and m/z 165 (benzyl cleavage) align with expected structure.

Industrial-Scale Production Considerations

Q & A

Q. Table 1. Structural Analogs and Key Features

| Compound Name | Key Substituents | Bioactivity Notes |

|---|---|---|

| N-(4-Methoxybenzyl)glycine | Methoxy only | Moderate COX-2 inhibition |

| N-(2,4-Dimethoxybenzyl)glycine | Dual methoxy groups | Enhanced solubility |

| N-(Benzyloxycarbonyl)glycine | Benzyloxycarbonyl group | Improved metabolic stability |

Advanced: What strategies enhance the solubility and stability of this compound in aqueous buffers?

Answer:

- Solubility :

- Use co-solvents (e.g., 10% PEG-400) or cyclodextrin inclusion complexes .

- Modify substituents: The propoxy group increases lipophilicity; balance with polar groups (e.g., hydroxyl) on the benzyl ring .

- Stability :

Advanced: What methodologies are employed to study enzyme interactions and inhibition mechanisms?

Answer:

- In vitro assays :

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) for structure-activity relationship (SAR) refinement .

- Crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to identify binding pockets .

Basic: How does this compound compare to structurally similar glycine derivatives in drug discovery?

Answer:

The methoxy-propoxy substitution confers:

- Enhanced membrane permeability : LogP ~2.1 vs. 1.5 for N-(4-methoxybenzyl)glycine, improving cellular uptake .

- Target selectivity : The propoxy group reduces off-target effects on GABAA receptors compared to bulkier analogs .

Advanced: How is this compound quantified in biological matrices, and what internal standards are recommended?

Answer:

- LC-MS/MS : Use a C18 column with a 0.1% formic acid gradient. Monitor transitions at m/z 296.2 → 178.1 (quantifier ion) .

- Internal standards : Deuterated analogs (e.g., N-(phenylacetyl-d5)glycine ) minimize matrix effects. Spike at 50 nM in plasma or tissue homogenates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.